molecular formula C23H27NO3 B12782415 N-Cyclohexyl-N-phenylacetylaminophenylacetic acid methyl ester CAS No. 83529-26-4

N-Cyclohexyl-N-phenylacetylaminophenylacetic acid methyl ester

Cat. No.: B12782415
CAS No.: 83529-26-4
M. Wt: 365.5 g/mol
InChI Key: PVOQFFKWKISSPW-UHFFFAOYSA-N
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Description

N-Cyclohexyl-N-phenylacetylaminophenylacetic acid methyl ester is a complex organic compound that belongs to the class of esters. Esters are commonly known for their pleasant fragrances and are widely used in the production of perfumes, flavorings, and pharmaceuticals. This particular compound is characterized by its unique structure, which includes a cyclohexyl group, a phenyl group, and an acetylaminophenylacetic acid methyl ester moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyclohexyl-N-phenylacetylaminophenylacetic acid methyl ester typically involves the esterification of N-Cyclohexyl-N-phenylacetylaminophenylacetic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The general reaction scheme is as follows:

    Esterification Reaction:

Industrial Production Methods

In an industrial setting, the production of this ester may involve continuous flow reactors to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

N-Cyclohexyl-N-phenylacetylaminophenylacetic acid methyl ester can undergo various chemical reactions, including:

    Oxidation: The ester can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester to alcohols.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and substituted esters, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-Cyclohexyl-N-phenylacetylaminophenylacetic acid methyl ester has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Cyclohexyl-N-phenylacetylaminophenylacetic acid methyl ester involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active acid form, which can then interact with biological targets such as enzymes and receptors. The exact molecular pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-Cyclohexyl-N-phenylacetamide
  • N-Phenylacetylaminophenylacetic acid
  • Cyclohexylphenylacetic acid methyl ester

Uniqueness

N-Cyclohexyl-N-phenylacetylaminophenylacetic acid methyl ester is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

83529-26-4

Molecular Formula

C23H27NO3

Molecular Weight

365.5 g/mol

IUPAC Name

methyl 2-[cyclohexyl-(2-phenylacetyl)amino]-2-phenylacetate

InChI

InChI=1S/C23H27NO3/c1-27-23(26)22(19-13-7-3-8-14-19)24(20-15-9-4-10-16-20)21(25)17-18-11-5-2-6-12-18/h2-3,5-8,11-14,20,22H,4,9-10,15-17H2,1H3

InChI Key

PVOQFFKWKISSPW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(C1=CC=CC=C1)N(C2CCCCC2)C(=O)CC3=CC=CC=C3

Origin of Product

United States

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